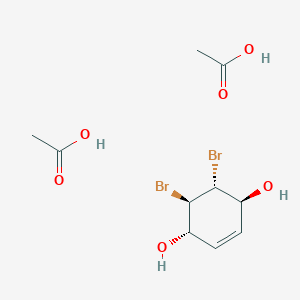

acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol

CAS No.: 170210-89-6

Cat. No.: VC16860484

Molecular Formula: C10H16Br2O6

Molecular Weight: 392.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170210-89-6 |

|---|---|

| Molecular Formula | C10H16Br2O6 |

| Molecular Weight | 392.04 g/mol |

| IUPAC Name | acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol |

| Standard InChI | InChI=1S/C6H8Br2O2.2C2H4O2/c7-5-3(9)1-2-4(10)6(5)8;2*1-2(3)4/h1-6,9-10H;2*1H3,(H,3,4)/t3-,4-,5+,6+;;/m0../s1 |

| Standard InChI Key | NBXUCZLDRHBQSS-LFGVUSOASA-N |

| Isomeric SMILES | CC(=O)O.CC(=O)O.C1=C[C@@H]([C@H]([C@@H]([C@H]1O)Br)Br)O |

| Canonical SMILES | CC(=O)O.CC(=O)O.C1=CC(C(C(C1O)Br)Br)O |

Introduction

Molecular Characteristics

Chemical Identity

-

IUPAC Name: Acetic acid;(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol

-

Molecular Formula:

Synonyms

-

CAS Number: 170210-89-6

-

DTXSID: DTXSID30775996

-

Other Names: Acetic acid--(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol (2/1) .

Structural Information

The compound consists of a cyclohexene ring with two bromine atoms on adjacent carbons (C5 and C6), hydroxyl groups on C1 and C4 in a trans configuration (as indicated by stereochemistry), and two acetic acid molecules associated with the structure.

Key Structural Components

SMILES Notation

CC(=O)O.CC(=O)O.C1=C[C@@H]([C@H]([C@@H]([C@H]1O)Br)Br)O .

Synthesis and Derivation

The compound is derived from its parent molecule (CID 7094676), which is 5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol. The addition of acetic acid molecules modifies its chemical properties for specific applications.

Synthetic Pathway

The synthesis involves:

-

Bromination of a cyclohexene derivative to introduce bromine atoms at specific positions.

-

Hydroxylation at the 1 and 4 positions to form the diol.

-

Association with acetic acid molecules to stabilize the structure.

Chemical Research

The compound's stereospecific structure makes it valuable for studying stereochemical reactions and interactions in organic chemistry.

Pharmaceutical Potential

While specific biological activities have not been detailed in the sources provided, compounds with similar structures often exhibit antimicrobial or anti-inflammatory properties due to their halogenated diol framework.

Material Science

Halogenated diols like this one can serve as precursors for advanced polymeric materials or as intermediates in synthesizing other brominated compounds.

Research Insights

The compound's structural features suggest potential utility in:

-

Drug development as a scaffold for bioactive molecules.

-

Stereochemical studies due to its defined chiral centers.

-

Synthetic organic chemistry for creating complex molecular architectures.

Further research is needed to explore its full range of applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume